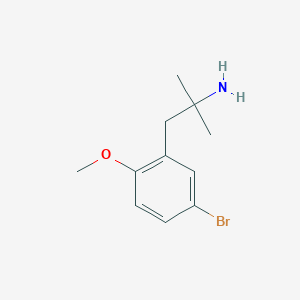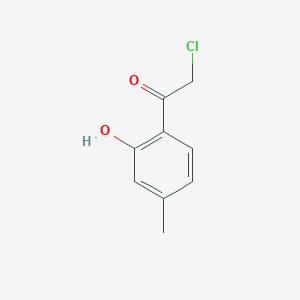
Tert-butyl 3-(2-chloroacetyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(2-chloroacetyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C12H20ClNO3 . It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-chloroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Piperidine reacts with tert-butyl chloroformate in an organic solvent like dichloromethane, forming tert-butyl piperidine-1-carboxylate.
Step 2: The resulting compound is then treated with chloroacetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetyl group. Common nucleophiles include amines and thiols.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Utilized in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry:
- Applied in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of tert-butyl 3-(2-chloroacetyl)piperidine-1-carboxylate is primarily based on its ability to interact with biological targets through its functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to its observed biological effects.
相似化合物的比较
- Tert-butyl 4-(2-chloroacetyl)piperidine-1-carboxylate
- Tert-butyl 3-(2-bromoacetyl)piperidine-1-carboxylate
- Tert-butyl 3-(2-hydroxyacetyl)piperidine-1-carboxylate
Uniqueness:
- The presence of the chloroacetyl group in tert-butyl 3-(2-chloroacetyl)piperidine-1-carboxylate makes it particularly reactive towards nucleophiles, which can be exploited in various synthetic and biological applications.
- Compared to its bromo and hydroxy analogs, the chloro derivative is often more stable and easier to handle in laboratory and industrial settings.
属性
分子式 |
C12H20ClNO3 |
|---|---|
分子量 |
261.74 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-chloroacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20ClNO3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9H,4-8H2,1-3H3 |
InChI 键 |
OHZUZWMGNXKYCU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)











![2-(2-Bromopropyl)benzo[d]thiazole](/img/structure/B13602136.png)
